5-bromo-1H-indol-7-amine
Description
Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry
Indole and its derivatives are of paramount importance in the development of new medicines due to their wide array of biological activities. ijpsjournal.comnih.gov This versatile scaffold is a key component in numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. ijpsr.infonih.gov Its ability to mimic protein structures and bind to various enzymes and receptors makes it a highly sought-after framework in drug design. ingentaconnect.comijpsr.info
The term "privileged structure" was coined to describe molecular scaffolds that can provide ligands for diverse biological targets through judicious modifications. ingentaconnect.commdpi.com The indole ring is widely recognized as one of the most significant privileged structures in medicinal chemistry. ingentaconnect.comijpsr.infonih.gov This is evidenced by the large number of approved drugs and clinical trial candidates that contain this heterocyclic aromatic ring system. nih.gov
The indole scaffold's privileged status stems from several key characteristics:
Versatility: The indole ring can be readily modified at multiple positions, allowing for the creation of a vast library of derivatives with diverse biological activities. semanticscholar.orgnih.gov
Bio-mimicry: It can mimic the structure of peptides and other endogenous molecules, enabling it to interact with a wide range of biological targets. ijpsr.info
Binding Capabilities: The aromatic nature of the indole ring allows for various non-covalent interactions, such as π–π stacking and cation–π interactions, which are crucial for molecular recognition at receptor binding sites. mdpi.com
A multitude of drugs across various therapeutic areas incorporate the indole substructure, including anti-inflammatory agents like indomethacin, antimigraine drugs such as frovatriptan, and antiviral medications like arbidol. ingentaconnect.comnih.gov
Halogenation, and specifically bromination, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. ump.edu.pl The introduction of a bromine atom onto the indole ring can significantly alter its physicochemical properties, including its reactivity and biological activity. fiveable.me
Key effects of bromination include:
Electronic Modulation: The electronegative bromine atom influences the electron distribution within the indole ring, which can affect its susceptibility to further chemical reactions. fiveable.me
Increased Lipophilicity: The presence of a bromine atom generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a specific biological target. ump.edu.pl
Metabolic Stability: Bromination can block sites of metabolic attack, thereby increasing the drug's half-life in the body.
Numerous marine natural products contain brominated indole alkaloids, which often exhibit potent biological activities, highlighting the evolutionary advantage conferred by this modification. nih.gov
The introduction of an amino group (–NH2) to the indole scaffold is another crucial functionalization strategy that can significantly impact a molecule's properties. The position of the amino group on the indole ring can lead to distinct biological activities. smolecule.com
Key aspects of amino functionalization include:
Basicity and Hydrogen Bonding: The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Its basicity also allows for the formation of salts, which can improve solubility and bioavailability.
Nucleophilicity: The amino group is a nucleophilic center, providing a handle for further synthetic modifications and the construction of more complex molecules.
Modulation of Biological Activity: The presence and position of an amino group can dramatically alter the pharmacological profile of an indole derivative. For instance, 7-aminoindoles have been investigated for different biological activities compared to other positional isomers. smolecule.com
The combination of both bromination and amino functionalization in a single indole molecule, as seen in 5-bromo-1H-indol-7-amine, creates a unique chemical entity with a specific set of properties that can be exploited in drug discovery research.
Role of Halogenation (Bromination) in Modulating Reactivity and Biological Activity of Indoles
Research Context of this compound
This compound is a specific indole derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. bldpharm.com Its distinct structural features make it a focal point for the development of novel compounds with potential therapeutic applications.
The structure of this compound presents a unique combination of functional groups that are of interest to researchers:
| Feature | Position | Significance |
| Indole Core | - | A privileged scaffold providing a foundation for diverse biological activities. ingentaconnect.comijpsr.info |
| Bromo Group | C5 | Modulates electronic properties, lipophilicity, and can participate in halogen bonding to enhance target binding. ump.edu.plfiveable.me |
| Amino Group | C7 | Acts as a key site for further chemical modification and influences the molecule's polarity and hydrogen bonding capacity. smolecule.com |
This trifecta of structural elements allows for a multi-pronged approach in research. The indole nucleus provides the basic framework, while the bromo and amino substituents offer opportunities for fine-tuning the molecule's properties and for building more complex structures. The reactivity of the C3 position of the indole ring remains a primary site for electrophilic substitution, allowing for the introduction of various other functional groups. irjmets.comfrontiersin.org
Despite the extensive research into indole chemistry, several challenges and opportunities remain. ontosight.ai A significant gap lies in the development of highly selective and efficient synthetic methods for the functionalization of specific positions on the indole ring, particularly for complex and multi-substituted derivatives. researchgate.net
Future research directions in the field of indole-based compounds are likely to focus on:
Development of Novel Synthetic Methodologies: Creating more sustainable and atom-economical methods for indole synthesis and functionalization, including the use of metal-catalyzed reactions and C-H activation strategies. semanticscholar.orgrsc.org
Exploration of New Biological Targets: Screening libraries of indole derivatives against a wider range of biological targets to uncover new therapeutic applications. sci-hub.se
Multi-target Drug Design: Designing indole-based compounds that can modulate multiple biological targets simultaneously, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders. researchgate.net
Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies on compounds like this compound to understand how specific structural modifications influence biological activity, thereby guiding the design of more potent and selective drug candidates. ijpsjournal.com
The continued exploration of unique building blocks like this compound will be instrumental in advancing these research frontiers and unlocking the full therapeutic potential of the indole scaffold.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTCJQGCGWZTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426622 | |
| Record name | 5-bromo-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374537-99-2 | |
| Record name | 5-Bromo-1H-indol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374537-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-indol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 5 Bromo 1h Indol 7 Amine and Its Precursors
Modern Synthetic Routes to Brominated Indoles
The introduction of a bromine atom at a specific position on the indole (B1671886) scaffold is a key step in the synthesis of the target compound. This requires overcoming the intrinsic reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position.
Achieving regioselective bromination, particularly at the C7 position of an indole ring, is a non-trivial synthetic challenge. The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position, and to a lesser extent, at C2 and C5. Directing bromination to the C7 position often requires specific strategies, such as the use of directing groups or carefully chosen reaction conditions.
For the synthesis of 7-bromoindoles, the presence of an activating group at the C5 position, such as an amino group, can direct electrophilic substitution. The amino group in 1H-indol-5-amine, for instance, directs bromination to the ortho (C4) and para (C7) positions. By carefully controlling the reaction conditions, such as using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF), it is possible to favor the formation of the 7-bromo isomer. rsc.org Protecting the C5-amino group, for example as an N-acetyl derivative, can modulate this directing effect and improve selectivity.
In some cases, a substituent at the C4 position can effectively direct bromination to the C7 position. Research on the related indazole scaffold has shown that a C4-sulfonamido group can lead to highly regioselective C7 bromination with NBS in DMF at elevated temperatures (80 °C), yielding the desired C7-bromo product in high yield. rsc.org While this applies to indazoles, the principle of using electron-withdrawing or bulky groups at C4 to sterically and electronically favor C7 substitution is a transferable strategy for indole scaffolds.
Table 1: Conditions for Regioselective Bromination of Indole and Related Scaffolds
| Substrate | Reagent | Conditions | Position(s) Brominated | Yield | Reference |
|---|---|---|---|---|---|
| 1H-Indol-5-amine | NBS | DMF, 25°C, 12h | 7 (major) | Good | |
| N-Acetyl-1H-indol-5-amine | NBS | DMF | 7 | High | |
| N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 equiv) | DMF, 80°C, 18h | C7 | 84% | rsc.org |
| 4-Substituted 1H-Indazole | NBS (2 equiv) | DMF, 80°C | C5, C7 | 88% | rsc.org |
This table is interactive. Click on the headers to sort the data.
The synthesis of 5-bromo-1H-indol-7-amine often proceeds through the construction of a key precursor that already contains the desired substitution pattern or functional groups that can be readily converted to the final amine and bromo substituents. A common strategy involves the synthesis of a 5-bromo-7-nitroindole intermediate, followed by the reduction of the nitro group.
One synthetic approach starts with a suitably substituted aniline. For example, a route commencing with 2-bromo-4-nitroaniline (B50497) can be used to construct the 7-aminoindole scaffold. thieme-connect.com The synthesis involves N-alkylation followed by a palladium-catalyzed Heck cyclization to form the indole ring. The nitro group is then reduced to the amine in the final step. thieme-connect.com To achieve the 5-bromo substitution, a precursor like 4-bromo-2,6-dinitroaniline (B1334270) could be envisioned, which would undergo cyclization and selective reduction.
Another versatile method is the Fischer indole synthesis. beilstein-journals.org This reaction can be adapted to produce 2,3-disubstituted 5-bromo-7-azaindoles, demonstrating its utility in creating halogenated indole-like structures. researchgate.net A similar approach could be applied to benzene (B151609) derivatives, starting from a hydrazine (B178648) derived from an appropriately substituted aniline, such as 4-bromo-2-nitroaniline. Reaction of the corresponding hydrazine with a ketone or aldehyde under acidic conditions would form the indole ring, which already contains the bromo and nitro groups at the required positions. The final step would be the reduction of the nitro group to an amine, for instance, using iron in acetic acid or catalytic hydrogenation (H₂/Pd-C). thieme-connect.com
A practical route to 7-aminoindoles has also been developed starting from pyrrole-3-carboxaldehydes. acs.org This method involves a Wittig olefination followed by a BF₃·OEt₂-promoted intramolecular Houben-Hoesch reaction. This strategy could potentially be adapted by using a brominated pyrrole (B145914) precursor to access the 5-bromo-7-aminoindole skeleton. acs.org
Regioselective Bromination Strategies of Indole Scaffolds
Multi-Step Synthesis and Optimization
The synthesis of complex molecules like this compound often necessitates a multi-step approach, where each step is carefully designed and optimized to maximize yield and purity.
A common strategy for the synthesis of 7-amino-5-bromoindole involves the sequential introduction of the bromo and amino functionalities. One reported route begins with the bromination of 1H-indole to yield 7-bromo-1H-indole, followed by nitration at the 5-position and subsequent reduction of the nitro group to an amine.
Another approach involves constructing the indole ring from a pre-functionalized precursor. For example, the Fischer indole synthesis can be adapted to use a brominated phenylhydrazine (B124118), which is then cyclized with a ketone and subsequently reduced.
To improve synthetic efficiency and reduce waste, one-pot and cascade reactions are increasingly employed in indole synthesis. These strategies allow for the formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates. rsc.orgrsc.org
One-pot procedures have been developed for the synthesis of various substituted indoles. For example, a one-pot process for synthesizing 2-substituted indoles from 2-iodo-N-mesylarylamines and terminal alkynes has been reported, utilizing a copper(I) oxide catalyst. nih.gov This method avoids the use of palladium catalysts and external bases. nih.gov Another one-pot method involves the titanium(IV) alkoxide-mediated formation of an imine, followed by a copper-catalyzed intramolecular N-arylation to construct the indole ring. rsc.org
Cascade reactions, where multiple transformations occur sequentially in a single operation, are particularly powerful for building molecular complexity. rsc.org The synthesis of 3-functionalized indoles has been achieved through a cascade reaction of N-aryl-α,β-unsaturated nitrones and electron-deficient allenes, catalyzed by a hydrogen bond donor. acs.org This approach provides direct access to functionalized indoles that would otherwise require multi-step procedures. acs.org Other cascade reactions for indole synthesis include those involving sulfur ylides and N-(ortho-chloromethyl)aryl amides, as well as photoredox-initiated radical cascades. nih.govthieme.de
The table below provides examples of one-pot and cascade reactions in indole synthesis:
| Reaction Type | Key Reactants | Catalyst/Reagent | Product | Reference |
| One-Pot | 2-Iodo-N-mesylarylamines, Terminal alkynes | Cu₂O | 2-Substituted indoles | nih.gov |
| One-Pot | o-Bromobenzylketones, Primary amines | Ti(OiPr)₄, CuI | Substituted indoles | rsc.org |
| Cascade | N-Aryl-α,β-unsaturated nitrones, Allenes | Phosphoric acid | 3-Functionalized indoles | acs.org |
| Cascade | Sulfur ylides, N-(ortho-chloromethyl)aryl amides | Not specified | Structurally diverse indoles | nih.gov |
The purification and isolation of the final product and intermediates are critical steps in any synthetic sequence to ensure high purity.
Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. libretexts.org The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. libretexts.org An impure solid is dissolved in a hot solvent to create a saturated solution, which upon cooling, allows the pure compound to crystallize out, leaving the impurities dissolved in the mother liquor. libretexts.org The choice of solvent is crucial for successful recrystallization.
Chromatography: Chromatographic techniques are widely used for the separation and purification of indole derivatives. creative-proteomics.com These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.
Column Chromatography: This is a preparative technique where the stationary phase is packed into a column. The sample is loaded onto the top of the column, and the mobile phase (eluent) is passed through, carrying the components of the mixture at different rates depending on their affinity for the stationary phase. Silica gel is a common stationary phase used for the purification of haloindoles. clockss.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that uses high pressure to force the solvent through a column containing a stationary phase. creative-proteomics.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is frequently used for the separation of indole derivatives. nih.gov Ion-suppression reversed-phase HPLC has been specifically developed for the analysis of substituted indoles. nih.gov
Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds and can be used to determine the purity of indole derivatives. creative-proteomics.com
Countercurrent Chromatography (CCC): CCC is an all-liquid separation technique that utilizes a liquid stationary phase and a liquid mobile phase, avoiding the use of solid supports. mdpi.com This method has been successfully applied to the isolation of indole alkaloids. mdpi.com
The purity of the isolated this compound can be assessed using various analytical techniques, including HPLC and melting point determination. libretexts.orggoogle.com
Chemical Reactivity and Transformations of 5 Bromo 1h Indol 7 Amine
Reactivity at the Bromine Atom
The bromine atom at the 5-position of the indole (B1671886) ring is a key handle for introducing further molecular complexity. Its reactivity is typical of an aryl bromide on an electron-rich heterocyclic system, making it amenable to a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The electron-donating nature of the 7-amino group enhances the nucleophilicity of the indole ring system, which can influence the reactivity at the C5 position.
While direct nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group, such reactions on 5-bromoindoles are less common due to the electron-rich nature of the indole ring. However, under specific conditions or with certain reagents, the bromine atom can be displaced. For instance, related bromoindole isomers can undergo substitution with nucleophiles like sodium azide (B81097) or potassium cyanide. The presence of the bromine atom at the 5-position makes the compound a versatile intermediate for further chemical transformations through nucleophilic substitution. smolecule.com The reactivity can be significantly influenced by the position of the bromine and amino groups; for example, a bromine at the 7-position can exhibit reduced reactivity in nucleophilic substitution reactions compared to other isomers. vulcanchem.com
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of 5-bromo-1H-indol-7-amine at the bromine atom. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between the 5-position of the indole and a variety of organoboron compounds. This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), a base (e.g., K₂CO₃, K₃PO₄), and an aryl or vinyl boronic acid or ester. nih.govcymitquimica.com The reaction is tolerant of many functional groups and can be performed in various solvents, including aqueous mixtures. nih.govresearchgate.net The general applicability of Suzuki coupling to bromoindoles makes it a primary method for synthesizing 5-aryl-1H-indol-7-amine derivatives. nih.govthieme-connect.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles
| Catalyst | Base | Boronic Acid/Ester | Solvent | Temperature (°C) | Yield | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | N-Boc-2-pyrroleboronic acid | Dimethoxyethane | 80 | High | nih.gov |
| Pd Nanoparticles | K₃PO₄ | Phenylboronic acid | Water | Ambient | Good | nih.gov |
| Pd(PPh₃)₄ | K₂CO₃ | Phenylboronic acid | DME/H₂O | 90 | Good | thieme-connect.com |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 5-position of the indole and a terminal alkyne, yielding 5-alkynyl-1H-indol-7-amine derivatives. The classic protocol employs a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine). libretexts.orgwikipedia.orgwikidoc.org This reaction is highly valuable for introducing alkynyl moieties that can serve as precursors for further transformations or as key structural elements in target molecules. Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates. libretexts.orgacs.org The reaction's mild conditions have allowed for its use in the synthesis of complex molecules. wikipedia.org
Table 2: Key Components of the Sonogashira Reaction
| Component | Role | Common Examples | Reference |
| Palladium Catalyst | Main catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikidoc.org |
| Copper(I) Salt | Co-catalyst, forms copper acetylide | CuI | wikipedia.org |
| Base | Neutralizes HX byproduct, solubilizes | Triethylamine, Diethylamine | wikidoc.org |
| Alkyne | Coupling partner | Phenylacetylene, Trimethylsilylacetylene | researchgate.net |
The bromine atom at the C5 position can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful when the bromine atom is employed as a directing group or placeholder during a synthetic sequence and is no longer needed in the final product. A standard and effective method for this is catalytic hydrogenation. This typically involves treating the bromoindole with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is generally clean and high-yielding. Partial debromination has also been observed as a side reaction under certain rhodium-catalyzed conditions. mdpi.com
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization
Reactivity of the Amino Group
The 7-amino group is a versatile functional handle, behaving as a typical, albeit somewhat sterically hindered, arylamine. Its nucleophilicity allows it to readily participate in a range of bond-forming reactions, including acylation, alkylation, and the formation of ureas and urethanes.
Acylation: The 7-amino group can be easily acylated to form amides. This reaction is typically achieved by treating this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. dicp.ac.cnntu.edu.sg More advanced methods for the N-acylation of less reactive heterocyclic amines involve the use of coupling agents or specialized catalysts. rsc.orgasiaresearchnews.com For example, N-acylation of a related diamino-pyrroloquinazoline was achieved using sodium hydride (NaH) as a base followed by acetic anhydride. nih.gov
Alkylation: Direct alkylation of the 7-amino group can be accomplished by reaction with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. A more controlled method for mono-alkylation is reductive amination. This two-step, one-pot procedure involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Amide Formation: As noted above, amide formation is a primary reaction of the 7-amino group. In addition to using acyl chlorides and anhydrides, amides can be formed directly from carboxylic acids using a wide variety of peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP), activate the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net This method is particularly useful for coupling sensitive or complex carboxylic acids.
Urethane Formation: Urethanes, also known as carbamates, are valuable derivatives in medicinal chemistry and can be readily synthesized from the 7-amino group. A common laboratory method involves reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. An alternative and phosgene-free approach is the reaction of the amine with an alcohol and carbon dioxide (CO₂) in the presence of a suitable catalyst system, such as a tin alkoxide, to directly yield the urethane. aist.go.jp The reaction of an amine with a cyclic carbonate is another modern, isocyanate-free route to produce (poly)hydroxyurethanes. specificpolymers.com
Diazotization and Related Transformations
The primary aromatic amine at the C-7 position of this compound is amenable to diazotization. This reaction involves treating the amine with a nitrosating agent, such as sodium nitrite, in an acidic medium to form a diazonium salt. numberanalytics.comunacademy.com These diazonium salts are versatile intermediates that can undergo various subsequent transformations. organic-chemistry.org For instance, they can be converted to a range of functional groups, including halides, through reactions like the Sandmeyer reaction. organic-chemistry.org The stability of these diazonium ions in aqueous solutions at low temperatures (0–10 °C) allows for their use in various nucleophilic substitution reactions. libretexts.org It is important to note that the reactivity of diazonium salts can be influenced by the electronic properties of the substituents on the aromatic ring.
The general mechanism for diazotization involves the following steps:
Formation of a nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. unacademy.com
Electrophilic attack of the nitrosonium ion on the amino group to form an N-nitrosamine. unacademy.com
Protonation and subsequent dehydration to yield the diazonium ion. unacademy.com
Reactivity of the Indole Nitrogen (N-1)
The nitrogen atom at the N-1 position of the indole ring in this compound is a key site for functionalization. Its reactivity allows for the introduction of various substituents, leading to the synthesis of a wide range of N-substituted indole derivatives.
The indole nitrogen can be readily alkylated or arylated to introduce a variety of organic moieties. Alkylation can be achieved using alkyl halides or other alkylating agents. researchgate.net For instance, reaction with monochloroacetylchloride after treatment with a base like sodium hydride results in N-acylation. researchgate.netuobaghdad.edu.iq
Arylation of the indole nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl group. lookchem.com Copper-catalyzed N-arylation has also been reported for similar amino-azole systems. rsc.org
The ability to functionalize the indole nitrogen is crucial for the synthesis of diverse N-substituted derivatives. For example, N-Boc protection stabilizes the amine group, allowing for controlled reactions at other positions. scbt.com The formation of N-substituted indoles can significantly alter the compound's physical and chemical properties, including its reactivity and biological activity. ontosight.ai The introduction of bulky substituents on the nitrogen can influence the regioselectivity of subsequent reactions. beilstein-journals.org
Alkylation and Arylation of the Indole Nitrogen
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). The positions of the existing bromo and amino substituents on this compound play a crucial role in directing incoming electrophiles.
The indole nucleus is generally most reactive towards electrophiles at the C-3 position. However, the substitution pattern of this compound introduces additional directing effects. The amino group at C-7 is a strong activating group and directs electrophiles to the ortho and para positions. The bromine at C-5 is a deactivating group but also an ortho, para-director. The interplay of these effects determines the regioselectivity of electrophilic substitution.
The regioselectivity of electrophilic aromatic substitution on the indole ring is significantly influenced by the electronic nature of the existing substituents. beilstein-journals.org The amino group at C-7 is a powerful activating group, strongly directing incoming electrophiles. The bromo group at C-5 is deactivating due to its electron-withdrawing inductive effect, yet it directs ortho and para due to its electron-donating resonance effect. ontosight.aiontosight.ai This can lead to complex substitution patterns. For example, in related systems, bromination of an indole core can be directed by other substituents present on the ring. researchgate.net The electron-donating nature of the pyrrole (B145914) nitrogen in the indole ring enhances the nucleophilicity of the aromatic system, particularly at the C3 position. smolecule.com However, the presence of substituents on the benzene (B151609) portion of the indole can modulate this reactivity. chim.it
Position-Selective Functionalization
Rearrangement Reactions Involving Indole Derivatives
Rearrangement reactions involving indole derivatives are crucial for synthesizing complex heterocyclic structures, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds and the construction of new ring systems.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most effective methods for preparing the indole ring itself. byjus.com It is not a rearrangement of an indole but a rearrangement to form an indole. The reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. jk-sci.comwikipedia.org The key step is a jk-sci.comjk-sci.com-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. byjus.comwikipedia.orgchemtube3d.com This rearrangement disrupts the aromaticity of the benzene ring temporarily, which is then restored in a subsequent step. jk-sci.com The reaction concludes with cyclization and the elimination of an ammonia (B1221849) molecule to yield the aromatic indole. byjus.comwikipedia.org While this method is a cornerstone of indole synthesis, its success can be sensitive to substitution patterns; for instance, electron-donating substituents can sometimes promote competing N-N bond cleavage, leading to reaction failure. nih.gov
byjus.comjk-sci.comwikipedia.orgjk-sci.comwikipedia.orgbyjus.comchemtube3d.combyjus.comwikipedia.orgbyjus.comwikipedia.org| Aspect | Description | Reference |
|---|---|---|
| Reactants | Aryl hydrazine (B178648) and an aldehyde or ketone. | |
| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). | |
| Key Step | jk-sci.comjk-sci.com-sigmatropic rearrangement of the ene-hydrazine intermediate. | |
| Mechanism | Formation of phenylhydrazone, tautomerization to ene-hydrazine, acid-catalyzed jk-sci.comjk-sci.com-sigmatropic rearrangement, loss of ammonia, and aromatization. | |
| Significance | A widely used, versatile method for synthesizing substituted indoles, including those used in pharmaceuticals like triptans. |
Claisen and Aza-Claisen Rearrangements
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the jk-sci.comjk-sci.com-sigmatropic rearrangement of an allyl vinyl ether. tsijournals.com In the context of indoles, this typically involves the rearrangement of O-allyl indoles (allyloxyindoles). For example, the thermolysis of ethyl 6-allyloxyindole-2-carboxylates leads to a regioselective rearrangement, producing the corresponding 7-allyl-6-hydroxyindoles. rsc.org
The nitrogen analog, known as the aza-Claisen or amino-Claisen rearrangement, involves the jk-sci.comjk-sci.com-sigmatropic shift of N-allyl aryl amines. tsijournals.com This reaction has been developed as a metal-free, room-temperature method for synthesizing highly functionalized indoles using trifluoroacetic acid (TFA) as a promoter. organic-chemistry.orgnih.gov The protocol demonstrates wide functional group tolerance and allows for the modular synthesis of diverse indole derivatives from N-propargyl aryl amines. organic-chemistry.orgnih.gov
rsc.orgorganic-chemistry.orgnih.gov| Rearrangement Type | Substrate | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxy-Claisen | Ethyl 6-allyloxyindole-2-carboxylates | Thermal (heating in bromobenzene) | Ethyl 7-allyl-6-hydroxyindole-2-carboxylates | |
| Aza-Claisen | N-propargyl aryl amines | Trifluoroacetic acid (TFA), room temperature | Highly functionalized indoles |
Smiles and Truce-Smiles Rearrangements
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. acs.org Recent advances have integrated this reaction with catalysis to expand its scope. acs.orgnih.gov An N-heterocyclic carbene (NHC)-catalyzed desulfonylative Smiles rearrangement has been developed for 2-aroyl indole derivatives. acs.orgnih.gov This transition-metal-free method allows for the synthesis of 2-aroyl indoles from readily available sulfonamide starting materials under mild conditions. nih.gov
A related transformation, the Truce-Smiles rearrangement, has also been employed for the synthesis of arylated indoles. rsc.orgrsc.org A base such as KN(SiMe₃)₂ can mediate a cascade reaction involving cyclization of 2-amino diphenylacetylenes followed by a regiocontrolled Truce-Smiles rearrangement to yield 2-benzhydryl and 2,3-disubstituted indoles. rsc.orgrsc.org The regioselectivity of this rearrangement can be controlled by the choice of ligands. rsc.org
acs.orgnih.govrsc.orgrsc.orgacs.org| Rearrangement Type | Substrate Type | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Desulfonylative Smiles | Indole-2-carboxaldehyde derivatives with N-sulfonyl group | N-heterocyclic carbene (NHC), base | 2-Aroyl indoles | |
| Truce-Smiles | 2-Arylpropargyl anilines | KN(SiMe₃)₂, 18-crown-6 (B118740) or enEt₂ | Regioselective 2-benzhydryl or 3-phenyl indoles | |
| Radical Smiles | Ynamides | Photoredox catalyst | 2-Benzhydrylindoles |
Beckmann Rearrangement
The Beckmann rearrangement transforms an oxime into an amide or lactam, typically under acidic conditions. sioc-journal.cn This reaction has been incorporated into multicatalytic one-pot strategies to generate indole derivatives. acs.orgnih.gov For example, 1-(2-alkynylphenyl)ketoximes can undergo a tandem Beckmann rearrangement and intramolecular cyclization, often facilitated by a palladium catalyst for the cyclization step and an acid catalyst for the rearrangement. acs.org This approach provides a novel route to various functionalized indole derivatives. acs.orgnih.gov
acs.orgnih.gov| Strategy | Substrate | Catalyst System | Intermediate/Process | Product | Reference |
|---|---|---|---|---|---|
| Multicatalytic One-Pot Reaction | 1-(2-alkynylphenyl)ketoxime | Cyanuric chloride, InCl₃, PdCl₂(MeCN)₂ | Beckmann rearrangement followed by intramolecular cyclization | Functionalized indoles |
Pinacol-Type Rearrangements (Aza-Pinacol/Aza-Semipinacol)
Pinacol and semipinacol rearrangements are important for constructing carbon skeletons, often involving a 1,2-migration to an electron-deficient carbon center. rsc.org In indole chemistry, aza-pinacol and aza-semipinacol rearrangements are particularly useful for creating spiroindoline and indolenine structures, which are core motifs in many natural products. wiley.com
Palladium-catalyzed dearomative spiroannulation of 2,3-disubstituted indoles can produce C2-spiroindoline derivatives. semanticscholar.orgnih.gov These intermediates can then undergo a stereospecific aza-semipinacol rearrangement under acidic conditions (e.g., with trifluoroacetic acid) to afford indolenine products bearing a C3-quaternary stereocenter. semanticscholar.orgnih.govacs.org The migratory aptitude of the substituents can sometimes be controlled by the reaction sequence, allowing for divergent synthesis of complex dearomatized indole derivatives. semanticscholar.orgnih.gov An indoxyl-based strategy has also been developed to access indolines and indolenines via these unprecedented aza-pinacol and aza-semipinacol rearrangements. wiley.com
semanticscholar.orgnih.govacs.orgwiley.com| Precursor | Reaction Sequence | Conditions for Rearrangement | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| C2-Spiroindoline | Pd-catalyzed spiroannulation followed by rearrangement | Acidic (e.g., TFA) | Indolenine with C3-quaternary stereocenter | Stereospecific aryl/alkyl migration | |
| Indoxyl-derived tertiary alcohols | Deprotection/aza-pinacol rearrangement cascade | Acidic | Fused-ring indolines and functionalized indolenines | Direct access to alkaloid core structures |
Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1h Indol 7 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including 5-bromo-1H-indol-7-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
Proton NMR (¹H NMR) for Structural Confirmation and Purity Assessment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound derivatives by providing information about the chemical environment of each proton. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, in derivatives of 5-bromoindole (B119039), the aromatic protons of the indole (B1671886) ring typically resonate in the range of δ 7.2–7.8 ppm. The integration of the signals in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, which aids in the quantitative analysis and purity assessment of the compound. For example, the ratios of prepared diastereoisomers of certain 5-bromo-1-methoxyspirobrassinol methyl ether derivatives were determined by integrating well-resolved signals for specific protons in the ¹H NMR spectra of the crude reaction mixtures. beilstein-archives.org
The following table summarizes characteristic ¹H NMR chemical shifts for protons in various 5-bromo-1H-indole derivatives:
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |
| 5-Bromoindole | H-2 | ~7.30 | CDCl₃ | nih.gov |
| H-4 | ~7.98 | CDCl₃ | nih.gov | |
| H-6 | ~7.24 (dd) | CDCl₃ | researchgate.net | |
| H-7 | ~7.74 | CDCl₃ | nih.gov | |
| 7-Bromo-5-methyl-1H-indol-3-amine | -CH₃ (at C5) | ~2.3 | - | vulcanchem.com |
| -NH₂ | ~5.3 | - | vulcanchem.com | |
| 3-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl... | indole H-2 | 8.21 (s) | DMSO-d₆ | vulcanchem.com |
| H-7 | 7.76 (d) | DMSO-d₆ | vulcanchem.com | |
| H-5 | 7.42 (d) | DMSO-d₆ | vulcanchem.com | |
| H-3 | 6.51 (s) | DMSO-d₆ | vulcanchem.com | |
| (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate | Indole protons | 7.2–7.6 (m) | - | vulcanchem.com |
| Boc group | 1.4 (s, 9H) | - | vulcanchem.com | |
| Methoxy (B1213986) group | 3.7 (s, 3H) | - | vulcanchem.com | |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | -CH=N | - | Acetone-d₆ | csic.es |
| -N-NH | - | Acetone-d₆ | csic.es | |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Indole ring protons | 7.0 - 7.6 | d6-DMSO | nih.gov |
This table is for illustrative purposes and specific shifts can vary based on the full molecular structure and solvent used.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a detailed analysis of the carbon skeleton. In the case of this compound and its derivatives, ¹³C NMR is used to confirm the presence of the indole core and the positions of substituents. For instance, in 5-bromoindole derivatives, the carbon atom attached to the bromine (C-5) typically appears at a chemical shift of around δ 115-117 ppm. researchgate.net The carbonyl carbons in ester or amide derivatives can be observed at much lower fields, often around δ 170 ppm. vulcanchem.com
The following table presents typical ¹³C NMR chemical shifts for various 5-bromo-1H-indole derivatives:
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| 5-Brominated indole derivative | C-5 (C-Br) | ~121.2 | - | |
| (S)-methyl 3-(6-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate | Ester carbonyl | ~170 | - | vulcanchem.com |
| Boc carbonyl | ~155 | - | vulcanchem.com | |
| Aromatic carbons | 115–135 | - | vulcanchem.com | |
| 1-allyl-5-bromoindoline-2,3-dione derivative | C=O | 172.5 | CDCl₃ | researchgate.net |
| N-C=O | 158.9 | CDCl₃ | researchgate.net | |
| C-Br | 114.8 | CDCl₃ | researchgate.net | |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | C=N | 136.3–138.5 | - | csic.es |
| C=O | 156.5–157.4 | - | csic.es | |
| Aromatic carbons | 103.8–142.8 | - | csic.es |
This table is for illustrative purposes and specific shifts can vary based on the full molecular structure and solvent used.
Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Stereochemical Assignment and Conformational Studies
For more complex derivatives of this compound, advanced NMR techniques such as 2D-NMR are employed to elucidate intricate structural details. Techniques like COSY (Correlation Spectroscopy) help establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and long-range coupled carbons, respectively. nih.gov
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the stereochemistry and conformation of molecules. beilstein-archives.org For example, a NOESY experiment was used to determine the trans- and cis- diastereoisomeric structures of 2'-amino analogues of 5-bromo-1-methoxyspirobrassinol methyl ether. beilstein-archives.org Similarly, 2D NMR (¹H-¹H NOESY) analysis confirmed that 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide exists in the trans(E) isomeric form in an acetone-d6 (B32918) solution. csic.esresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. scispace.com For this compound, the molecular formula is C₈H₇BrN₂, which corresponds to an exact mass of approximately 209.97926 Da. echemi.com HRMS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the molecular formula of 7-bromo-5-methyl-1H-indol-3-amine, C₉H₉BrN₂, was confirmed by its exact mass of 223.995 g/mol using HRMS. vulcanchem.com Similarly, HRMS was used to deduce the molecular formulas of various new bromotryptamine derivatives isolated from a marine sponge. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It allows for the determination of the molecular weight of a compound, often by observing the protonated molecule [M+H]⁺ or other adducts. nih.gov For example, the chemical and molecular structures of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate (B81430) were confirmed by ESI-MS, among other techniques. mdpi.com The mass spectrum of this compound showed a peak corresponding to the cation [M - BF₄⁻]⁺. mdpi.com ESI-MS is also used to characterize reaction products and intermediates in the synthesis of this compound derivatives. csic.es
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical components within a mixture. In the synthesis of this compound and its derivatives, GC-MS serves as an essential tool for monitoring reaction progress, identifying the formation of byproducts, and assessing the purity of the final product.
The gas chromatography component separates the volatile and thermally stable compounds in the reaction mixture based on their differential partitioning between a stationary phase and a mobile gas phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, often allowing for the unequivocal identification of the compound by comparison to spectral libraries or through detailed fragmentation analysis. For instance, mass spectrometric techniques are part of the standard combination of methods used to characterize newly synthesized bromoindole derivatives. mdpi.com The fragmentation pattern can give crucial clues about the molecule's structure, such as the loss of a bromine atom or fragmentation of the indole ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. pressbooks.pub It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that shows absorption bands characteristic of its functional groups. pressbooks.pub
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H bonds of both the indole ring and the primary amine, the C-H bonds of the aromatic ring, the C=C bonds within the bicyclic system, and the C-N and C-Br bonds. The structures of newly synthesized indole derivatives are routinely confirmed using FT-IR, among other spectral methods. nanochemres.orgnih.govrdd.edu.iq Different polymorphs of a compound, which have different crystal lattice arrangements, can also be distinguished as they typically exhibit different IR spectra. googleapis.comgoogle.com
The expected vibrational frequencies for the key functional groups in this compound are summarized below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretching | ~3400 researchgate.net | Medium-Sharp |
| Amine N-H | Symmetric & Asymmetric Stretching | 3300-3500 researchgate.net | Medium (two bands) |
| Aromatic C-H | Stretching | 3000-3100 spcmc.ac.in | Variable |
| Aromatic C=C | Ring Stretching | 1500-1600 pressbooks.pubresearchgate.net | Medium-Strong |
| C-N | Stretching | 1250-1350 | Medium-Strong |
| C-Br | Stretching | 500-600 | Strong |
X-ray Crystallography for Solid-State Structure Determination
The molecular structure of several bromoindole derivatives has been confirmed through single-crystal X-ray diffraction. mdpi.comiucr.orgresearchgate.net These studies not only verify the covalent framework but also reveal detailed information about the crystal packing, which is stabilized by various intermolecular interactions such as hydrogen bonds, halogen bonds (C–Br···Br), and π–π stacking interactions. mdpi.comresearchgate.net For example, the crystal structure of one bromoindole derivative showed that molecules were linked into chains by Br···O contacts. researchgate.net In another case, analysis revealed indole stacking with distances of 3.4 Å and 4.0 Å between the planes and centroids, respectively. mdpi.com This level of detail is crucial for understanding the solid-state properties of the material and its potential intermolecular interactions in a biological context.
Below is a representative table of crystal data for a related bromoindole derivative, illustrating the type of information obtained from an X-ray crystallographic analysis.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₁₇BrN₂O₄S₂ |
| Formula Weight (g/mol) | 505.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5129 (6) |
| b (Å) | 17.4245 (14) |
| c (Å) | 16.0988 (14) |
| β (°) | 98.087 (3) |
| Volume (ų) | 2086.5 (3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.609 |
Elemental Analysis (CHN)
Elemental analysis is a cornerstone technique in chemical characterization that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity, serving as a final check on its identity. nanochemres.org
The synthesis of novel indole derivatives is often validated by elemental analysis, where the results are typically reported to within ±0.4% of the theoretical values. nih.govrdd.edu.iq For this compound, the theoretical percentages of C, H, and N can be calculated from its molecular formula, C₈H₇BrN₂.
| Element | Theoretical % (Calculated for C₈H₇BrN₂) | Found % (Hypothetical) |
|---|---|---|
| Carbon (C) | 45.52 | 45.45 |
| Hydrogen (H) | 3.34 | 3.31 |
| Nitrogen (N) | 13.27 | 13.21 |
Note: "Found %" values are hypothetical for illustrative purposes, demonstrating typical experimental agreement.
Computational Chemistry and Theoretical Studies of 5 Bromo 1h Indol 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 5-bromo-1H-indol-7-amine.
The electronic structure of this compound is defined by the interplay of the indole (B1671886) ring system with its bromine and amine substituents. The electron-donating amino group and the electron-withdrawing bromine atom significantly influence the electron density distribution across the molecule. This, in turn, affects the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Computational analyses of related substituted indoles indicate that electron-donating groups, like the amino group, tend to raise the HOMO energy, while electron-withdrawing groups, such as bromine, lower both the HOMO and LUMO energies. The specific positioning of these substituents on the this compound scaffold creates a unique electronic profile that dictates its chemical behavior.
Table 1: Predicted Electronic Properties of Substituted Indoles
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Halogenated Indole Derivatives | -5.26 to -5.36 | -0.75 to -1.21 | 4.05 to 4.56 |
Data synthesized from studies on similar halogenated indole derivatives. smolecule.com
The electronic landscape of this compound, as revealed by quantum chemical calculations, allows for the prediction of its reactivity. The electron-rich nature of the indole nucleus, further enhanced by the amino group, suggests a susceptibility to electrophilic aromatic substitution. smolecule.com Conversely, the bromine atom can participate in various substitution and coupling reactions. Theoretical models can help identify the most probable sites for electrophilic attack and predict the feasibility of different reaction pathways, guiding synthetic strategies. lookchem.com
Indole derivatives can exist in different tautomeric forms. jmchemsci.com For this compound, theoretical studies can evaluate the relative stabilities of its potential tautomers. In related indole systems, the 1H-tautomer is generally more stable than the 2H-tautomer. jmchemsci.com Computational methods can quantify the energy differences between these forms in various environments, such as in the gas phase or in different solvents, providing insights into the predominant species under specific conditions. smolecule.comjmchemsci.com
Prediction of Reactivity and Reaction Pathways
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of this compound with biological macromolecules, such as proteins. These methods are crucial in the early stages of drug discovery and for understanding the molecule's potential biological activity.
Molecular docking simulations predict the preferred binding orientation of a ligand, such as this compound, within the active site of a target protein. smolecule.com These simulations can identify key interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex. For instance, studies on similar bromoindole derivatives have shown their potential to bind to various enzymes and receptors, modulating their activity. smolecule.com Docking studies on related compounds have predicted favorable binding energies against targets like the EGFR tyrosine kinase domain. researchgate.net
Table 2: Predicted Binding Interactions of Indole Derivatives with Protein Targets
| Protein Target | Type of Interaction | Key Interacting Residues |
| DNA Gyrase | Hydrogen Bonding, Hydrophobic Interactions | - |
| EGFR Tyrosine Kinase | Hydrogen Bonding, van der Waals Forces | Leu753, Leu764, Leu768, Leu820, Leu837 |
Data from docking studies on related indole compounds. jmchemsci.comresearchgate.net
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more detailed picture of the conformational changes that may occur upon binding and can be used to estimate the binding affinity (e.g., binding free energy). researchgate.net This information is critical for ranking potential drug candidates and for understanding the structural basis of their biological activity. For example, the analysis of conformational heterogeneity can reveal multiple binding modes, which can be crucial for ligand optimization. elifesciences.org
Ligand-Protein Interaction Predictions
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling for derivatives of 5-bromo-1H-indole provides crucial insights into how chemical modifications of the indole scaffold influence biological activity. Computational and theoretical studies, combined with synthetic chemistry and biological testing, have elucidated key structural features that govern the efficacy of these compounds across various therapeutic targets. The presence and position of the bromine atom and the amine group are critical determinants of the molecule's interaction with biological systems.
Research has demonstrated that the 5-bromoindole (B119039) nucleus is a privileged scaffold in medicinal chemistry. The bromine atom at the C5-position significantly influences the electronic properties of the indole ring and can enhance binding affinity to target proteins through halogen bonding or by increasing lipophilicity. SAR studies on various 5-bromoindole derivatives have revealed patterns that guide the design of more potent and selective agents.
SAR in RXFP3 Receptor Agonism
Studies on indole derivatives as agonists for the relaxin family peptide receptor 3 (RXFP3) have highlighted the importance of substitution patterns on the indole ring. In a systematic investigation, the indole C5-position was identified as a critical site for modulating agonist activity. nih.gov While the unsubstituted indole analogue showed low potency, the introduction of substituents at the C5 position led to significant changes in efficacy.
For instance, the introduction of a fluoro group at the C5 position resulted in a more than two-fold improvement in potency compared to the unsubstituted compound. nih.gov A methoxy (B1213986) group at the C5 position also regained agonist activity. nih.gov These findings suggest that the electronic and steric properties of the substituent at C5 are key drivers of activity at the RXFP3 receptor. The data below illustrates the impact of substitutions at various positions on the indole core.
Table 1: Structure-Activity Relationship of Indole Derivatives at RXFP3 Receptor
| Compound | R¹ | R² | clogP | RXFP3 cAMP EC₅₀ (nM) | Eₘₐₓ (%) |
|---|---|---|---|---|---|
| 1 | 5-OH, 7-Et | H | 4.6 | 18.2 ± 2.1 | 104 ± 13 |
| 2a | H | H | 4.0 | 6937 ± 1131 | 109 ± 3 |
| 2c | 5-Me | H | 4.5 | >10,000 | 98 ± 3 |
| 2g | 5-OMe | H | 3.9 | 1677 ± 256 | 99 ± 4 |
| 2k | 5-F | H | 4.2 | 1355 ± 140 | 100 ± 6 |
Source: Adapted from PubMed Central. nih.gov
SAR in Antibacterial Agents
The 5-bromoindole-2-carboxamide scaffold has been explored for the development of novel antibacterial agents. A series of these compounds were synthesized and tested against pathogenic Gram-negative bacteria, demonstrating potent activity. d-nb.info The SAR studies revealed that the nature of the substituent on the carboxamide nitrogen was crucial for antibacterial efficacy. Compounds with small, cyclic amines or primary amines with short alkyl chains exhibited high activity.
For example, derivatives containing cyclopropyl, cyclobutyl, or aminoethyl groups showed minimum inhibitory concentrations (MIC) that were often superior to standard antibiotics like gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. d-nb.info This indicates that the size, shape, and hydrogen-bonding capacity of the group attached to the carboxamide are critical for interaction with the bacterial target.
Table 2: Antibacterial Activity of 5-bromoindole-2-carboxamide Derivatives
| Compound | R Group (on Carboxamide) | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. P. aeruginosa |
|---|---|---|---|
| 7a | Cyclopropyl | 0.45 | 0.35 |
| 7b | Cyclobutyl | 0.55 | 0.40 |
| 7c | 2-Aminoethyl | 0.65 | 0.45 |
| 7g | 4-Fluorophenyl | 1.25 | 1.15 |
| 7h | 4-Chlorophenyl | 1.20 | 1.10 |
| Gentamicin | - | 0.85 | 0.75 |
| Ciprofloxacin | - | 0.70 | 0.65 |
Source: Adapted from De Gruyter. d-nb.info
SAR in Anticancer Agents
The 5-bromoindole skeleton is also a key component in the design of anticancer agents, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR). Research on 5-bromoindole-2-carboxylic acid derivatives showed that these compounds could inhibit the growth of various human cancer cell lines. researchgate.net
Furthermore, the N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine molecular skeleton has been identified as a highly effective framework for developing pan-HER (Human Epidermal Growth Factor Receptor) inhibitors. researchgate.net SAR studies on this series demonstrated that the bromo-indole moiety is critical for activity. Modifications to this core, such as the introduction of different groups on the quinazoline (B50416) ring, modulate the potency and selectivity of the inhibitors. One derivative from this class was found to be a potent reversible pan-HER inhibitor, highlighting the therapeutic potential of this specific bromo-indole scaffold in cancer treatment. researchgate.net The indole ring, particularly with a bromine substitution, is thought to contribute to crucial binding interactions within the kinase domain of the receptor. researchgate.net
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Complex Molecule Synthesis
The strategic placement of the amino and bromo groups on the indole (B1671886) core makes 5-bromo-1H-indol-7-amine a versatile precursor for a wide range of complex molecules. The differential reactivity of these sites allows for sequential and controlled modifications, enabling the construction of diverse chemical libraries.
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govrsc.org Bromo-substituted indoles, in particular, serve as key intermediates for introducing further molecular complexity. The bromine atom acts as a synthetic handle for metal-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or other functional groups.
The 7-amino group can be acylated or alkylated to modulate the compound's electronic properties and steric profile, which is crucial for optimizing interactions with biological targets. ontosight.ai For example, related amino-indole derivatives have been investigated for their potential to inhibit enzymes or modulate receptors involved in cell signaling and coagulation pathways. ontosight.aiontosight.ai this compound is thus a valuable starting material for generating libraries of potential therapeutic agents.
Table 1: Potential Pharmacological Scaffolds Derived from this compound
| Target Scaffold Class | Synthetic Strategy | Potential Therapeutic Area |
|---|---|---|
| 5-Aryl-7-acylamino-indoles | Suzuki or Stille coupling at C-5; Acylation at C-7 | Kinase Inhibition (Anticancer), Anti-inflammatory |
| 5-Alkynyl-7-sulfonamido-indoles | Sonogashira coupling at C-5; Sulfonylation at C-7 | Antiviral, Anticancer |
| Polycyclic Indole Alkaloid Mimics | Pictet-Spengler reaction involving the C-7 amino group | CNS Disorders, Antimicrobial |
| N-Aryl Piperazine Derivatives | Buchwald-Hartwig amination at C-5 (after N-protection) | Antipsychotic, Antifungal nih.gov |
The 7-aminoindole structure is well-suited for the synthesis of indole-fused heterocyclic systems, where an additional ring is built onto the indole core. researchgate.net These polycyclic structures are of great interest as they often exhibit unique biological activities and form the basis of many complex natural products. The amino group at C-7 can act as a nucleophile in cyclization reactions with bifunctional reagents to form new rings fused across the C6 and C-7 positions of the indole.
Recent methodologies, such as multicomponent reactions (MCRs) and transition-metal-catalyzed annulations, provide efficient pathways to construct these complex frameworks. nih.govsemanticscholar.org For instance, reactions of aminoindoles can lead to the formation of indole-fused diazepines, oxadiazepines, and thiadiazepines, which are scaffolds known to possess a range of bioactivities. nih.govsemanticscholar.org Rhodium-catalyzed C-H activation and annulation is another powerful strategy for creating fused six-, seven-, or eight-membered rings. nih.gov
Table 2: Potential Indole-Fused Heterocyclic Systems from this compound
| Fused System | Potential Reagents | Resulting Ring |
|---|---|---|
| Pyrimido[5,4-f]indole | Formamide, Triethyl orthoformate | Pyrimidine |
| nih.govrsc.orgnih.govTriazino[5,6-f]indole | Cyanamide, Guanidine | 1,2,4-Triazine |
| nih.govnih.govDiazepino[6,5-f]indole | Chloroacetyl chloride, α-haloketones | 1,4-Diazepine |
| Pyrrolo[2,3-f]indole | α-Haloketones | Pyrrole (B145914) |
A New Chemical Entity (NCE) is a novel molecule that has not been previously approved as a drug and is the starting point for the development of new medicines. totalpharmaceuticaltopics.comwikipedia.org The synthesis of diverse molecular libraries from a common scaffold is a cornerstone of drug discovery, aiming to identify promising NCEs. This compound is an ideal scaffold for generating such libraries due to its two distinct and reactive functional handles.
The C-5 bromine atom is a versatile site for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.netresearchgate.net These reactions allow for the introduction of a wide variety of substituents, significantly expanding the chemical space around the indole core. The C-7 amino group can undergo a range of classical transformations, including acylation, sulfonylation, alkylation, and diazotization followed by substitution, to further diversify the molecular structure. This dual reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).
Table 3: Derivatization Reactions for Generating NCEs from this compound
| Reaction Type | Target Site | Reagents & Conditions | Purpose |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-5 Bromine | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Introduce aryl/heteroaryl groups rsc.org |
| Sonogashira Coupling | C-5 Bromine | Terminal alkynes, Pd/Cu catalyst, base | Introduce alkynyl groups researchgate.net |
| Buchwald-Hartwig Amination | C-5 Bromine | Amines, Pd catalyst, ligand, base | Introduce new nitrogen substituents nih.gov |
| Acylation | C-7 Amine | Acid chlorides, anhydrides, base | Form amides, modulate electronic properties |
| Sulfonylation | C-7 Amine | Sulfonyl chlorides, base | Form sulfonamides, improve metabolic stability |
| Reductive Amination | C-7 Amine | Aldehydes/ketones, reducing agent (e.g., NaBH₃CN) | Form secondary/tertiary amines |
Synthesis of Indole-Fused Heterocyclic Systems
Contributions to Method Development in Organic Chemistry
The development of new synthetic methods is crucial for advancing the synthesis of complex molecules. Substituted indoles like this compound serve as important test substrates for validating the scope and limitations of new chemical reactions.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. nih.gov The development of new ligands and catalytic systems aims to improve reaction efficiency, broaden substrate scope, and enable reactions under milder conditions (e.g., lower temperatures, aqueous media). rsc.orgmdpi.com Bromoindoles are common substrates for testing these new methods. rsc.org
This compound, with its free amino group and NH-indole moiety, presents a challenging substrate for cross-coupling reactions. It can be used to test the functional group tolerance and selectivity of new catalysts. For example, a successful Suzuki-Miyaura coupling on this substrate without the need for protecting the amine or indole nitrogen would signify a highly robust and practical catalytic system. researchgate.net Its use in developing mild, aqueous-phase coupling reactions is particularly relevant for applications in bioconjugation and late-stage functionalization of complex molecules. rsc.org
The creation of chiral molecules is a central goal of organic synthesis, as the biological activity of pharmaceuticals is often dependent on a specific stereochemistry. The indole scaffold is a key component of many chiral natural products and drugs, and several asymmetric strategies have been developed for its synthesis and modification. nih.gov
One major strategy is the asymmetric hydrogenation of the indole ring or its precursors (e.g., 3H-indoles) to produce chiral indolines. While historically reliant on precious metals, recent advances have seen the development of highly efficient catalysts based on earth-abundant metals like manganese, which can provide excellent yields and enantioselectivities. nih.govresearchgate.net
Another powerful strategy is the asymmetric Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by a cyclization to form a chiral tetrahydro-β-carboline. mdpi.comacs.org The 7-amino group of this compound could potentially be transformed into a tryptamine-like side chain, making it a substrate for this type of reaction to build complex, polycyclic chiral frameworks. Chiral phosphoric acids and other organocatalysts have been instrumental in making this reaction highly enantioselective. d-nb.info
Table 4: Comparison of Chiral Synthesis Strategies Utilizing the Indole Scaffold
| Strategy | Description | Key Transformation | Typical Catalysts |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of the C2=C3 double bond of a 3H-indole precursor to form a chiral indoline. nih.govresearchgate.net | C=C bond reduction | Chiral Manganese, Ruthenium, or Iridium complexes |
| Asymmetric Pictet-Spengler Reaction | Condensation and cyclization of a tryptamine (B22526) derivative with an aldehyde to form a chiral tetrahydro-β-carboline. wikipedia.orgmdpi.com | Iminium ion cyclization | Chiral Phosphoric Acids, Strictosidine Synthase variants d-nb.info |
Biological and Medicinal Chemistry Research Applications
Antimicrobial Activity Studies
Indole (B1671886) derivatives are recognized for their wide-ranging biological activities, including their potential to combat microbial infections. The core indole structure is a key component in various natural and synthetic compounds that exhibit effects against bacteria and fungi.
Evaluation Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
While specific studies detailing the direct antimicrobial activity of 5-bromo-1H-indol-7-amine against key bacterial strains such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli are not extensively detailed in available literature, the broader family of indole derivatives has been a subject of significant investigation. For instance, studies on various indole derivatives have demonstrated their potential to inhibit the growth of these bacteria. Research on indole diketopiperazine alkaloids, for example, has identified compounds with minimum inhibitory concentrations (MIC) as low as 0.94–3.87 μM against both S. aureus and E. coli nih.gov. The structure-activity relationship (SAR) in these studies often indicates that the nature and position of substituents on the indole ring are crucial for antibacterial efficacy nih.gov. Although direct data for this compound is limited, its structural features suggest it is a candidate for such research.
Antifungal Properties
The investigation of indole derivatives extends to their potential as antifungal agents. The emergence of drug-resistant fungal strains necessitates the development of new therapeutic compounds. Indole-based molecules have shown promise in this area. For example, certain spiropyrrolidines incorporating a bromo-substituted chromanone moiety have displayed significant activity against fungal strains like Candida krusei and Candida glabrata, in some cases exceeding the potency of the reference drug Amphotericin B. mdpi.com. The presence of a bromine atom was noted to be a potential factor in the enhanced antifungal activity mdpi.com. While these findings relate to more complex structures, they highlight the potential of the bromoindole scaffold, as present in this compound, as a basis for developing new antifungal compounds.
Mechanism of Antimicrobial Action
The mechanisms through which indole derivatives exert their antimicrobial effects are varied. One proposed mechanism involves the disruption of the bacterial cell membrane's integrity, leading to depolarization and eventual cell death nih.gov. Other indole compounds are thought to act by inhibiting essential bacterial enzymes. For instance, molecular docking studies have suggested that certain indole derivatives can bind to and inhibit the FabH protein in E. coli, a key enzyme in the fatty acid synthesis pathway, which is vital for bacterial survival nih.gov. The ability of the indole scaffold to interact with various biological targets underscores its versatility in the development of new antimicrobial agents.
Anticancer Research
The application of bromoindole derivatives in anticancer research is a significant area of study. The presence of a lipophilic bromine atom on the indole ring is often associated with enhanced cytotoxic activity against cancer cells. nih.gov
Antiproliferative Effects on Cancer Cell Lines
The 5-bromoindole (B119039) core is a structural feature in various compounds evaluated for their ability to inhibit the growth of cancer cells. While direct antiproliferative data for this compound is not widely published, studies on its derivatives provide insight into the potential of this scaffold.
For example, a series of N-alkyl-5-bromoindole derivatives were synthesized and tested against breast cancer cell lines. One such derivative showed moderate cytotoxic effect on MCF-7 cells, with a half-maximal growth inhibition (GI₅₀) value of 18.4 µM. However, in this particular study, the 5-bromoindole derivatives were generally found to be less potent than their 3,6-dibromocarbazole (B31536) counterparts mdpi.com.
In another study, more complex derivatives, specifically 7-acetamido-2-aryl-5-bromoindoles, were synthesized and evaluated. These compounds demonstrated significant cytotoxicity against both A549 (lung carcinoma) and HeLa (cervical cancer) cell lines, with some derivatives being more potent than the chemotherapeutic drug Melphalan nih.gov.
Table 1: Antiproliferative Activity of Selected Bromoindole Derivatives
| Compound Class | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|
| N-alkyl-5-bromoindole derivative | MCF-7 | 18.4 µM (GI₅₀) | mdpi.com |
| 7-acetamido-2-aryl-5-bromoindole | A549 | More active than Melphalan | nih.gov |
Targeting Specific Cancer Cell Pathways
Research into the mechanisms of action of bromoindole derivatives suggests they can interfere with critical pathways involved in cancer cell proliferation and survival. One of the key targets identified for some indole-based anticancer agents is the microtubule network. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death).
Studies on 7-acetamido-2-aryl-5-bromoindoles found that these compounds significantly inhibit tubulin polymerization, the process by which microtubules are formed. Molecular docking simulations indicated that these compounds likely bind to the colchicine-binding site on tubulin, thereby exerting their anticancer effects nih.gov. Furthermore, a patent for poly(ADP-ribose) polymerase selective inhibitors lists this compound as a compound of interest, suggesting a potential role in targeting cancers that have deficiencies in DNA damage repair pathways, such as those lacking functional BRCA1 or BRCA2 genes sigmaaldrich.com.
G-Quadruplex Binding Activity
G-quadruplexes (G4s) are non-canonical DNA structures that are involved in crucial biological processes and are implicated in diseases, making them a target for therapeutic drug development. mdpi.comd-nb.info Studies have investigated the ability of indole derivatives to bind to and stabilize these structures. nih.govdiva-portal.org
Research on a new class of bis-indoles, specifically 3,3-diindolyl-methyl derivatives, has shed light on how different substituents and their positions on the indole ring affect G4 binding. In this context, the synthesis of derivatives of 7-nitro-indole also resulted in a 5-bromo substituent. nih.gov While one study suggested that a 5-bromo substituent might not be of key importance for the G4 stabilizing effect of a particular derivative, it also highlighted that the positioning of side chains is highly important, with position 5 of the indole ring showing the most efficient G4 DNA stabilizing compounds. nih.govdiva-portal.org
Further investigations using various biophysical techniques have shown that certain designed cyanine (B1664457) dyes, which are halogenated, exhibit strong binding affinities for G-quadruplexes, particularly for the c-MYC quadruplex. mdpi.com For instance, brominated cyanine analogs showed a significant increase in binding affinity with the telomeric quadruplex compared to the parent compound. mdpi.com This suggests that the presence and position of a bromine atom can influence the interaction with G-quadruplex DNA.
Table 1: G-Quadruplex Binding Affinity of Selected Compounds
| Compound | Description | Binding Affinity (K1, M-1) with Telomeric Quadruplex | Key Findings | Reference |
| Parent Cyanine (24) | Non-halogenated cyanine dye. | 3.9 x 10^5 | Serves as a baseline for comparison. | mdpi.com |
| Brominated Analogs (29-31) | Cyanine dyes with bromine substitutions. | 5-15 times stronger than the parent compound. | The addition of bromine significantly enhances binding to the telomeric quadruplex. | mdpi.com |
| Derivative 7ba | A 3,3-diindolyl-methyl derivative with methylated quinoline (B57606) side chains at position 5. | Strongest stabilization observed in the study. | Highlights the importance of substituent positioning for G4 stabilization. | nih.govdiva-portal.org |
Neurological and Neuropharmacological Applications
The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs and biologically active compounds. diva-portal.org Derivatives of indole have been extensively studied for their potential in treating neurological disorders. nih.gov
Indole derivatives are known to interact with various biological targets, including neurotransmitter systems. smolecule.com The structural similarity of indole alkaloids to endogenous amine neurotransmitters has spurred research into their neurological activity. mdpi.com Specifically, indole derivatives can influence dopaminergic and serotonergic signaling pathways, suggesting potential roles in neuropharmacology. smolecule.com
For example, certain brominated indole derivatives have been shown to act as antagonists for serotonin (B10506) receptors, such as 5-HT2A and 5-HT2C. mdpi.com Furthermore, research into 5-bromo-DL-tryptophan, a derivative of tryptophan, indicates its potential to modulate serotonin pathways, which are crucial in mood regulation. The development of 5-HT6R antagonists, which are considered potential candidates for Alzheimer's disease therapy, has also involved the use of indole-based compounds. nih.gov
The interaction of indole derivatives with neurotransmitter systems points to their potential for mood regulation. smolecule.com Studies on 5-bromo-DL-tryptophan have provided insights into how alterations in serotonin levels can affect mood and behavior. The investigation of marine-derived brominated tryptamine (B22526) derivatives has also shown significant antidepressant-like actions in animal models. mdpi.com
In the realm of neuroprotection, indole derivatives are being explored for their therapeutic potential in neurodegenerative diseases. nih.gov Research has explored the neuroprotective effects of certain 5-bromo-indole derivatives in the context of Alzheimer's disease, with studies in animal models suggesting improvements in cognitive function. smolecule.com Additionally, the activation of cannabinoid receptors (CB1R and CB2R) by certain compounds has been shown to have neuroprotective effects by limiting glutamate (B1630785) release, a key factor in neuronal damage in conditions like multiple sclerosis. mdpi.com
Interaction with Neurotransmitter Systems (e.g., Serotonergic, Dopaminergic)
Anti-inflammatory and Antioxidant Properties
Indole derivatives have been recognized for a wide range of biological activities, including anti-inflammatory and antioxidant properties. smolecule.com
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous chronic diseases. nih.gov Antioxidants play a crucial role by scavenging free radicals and mitigating oxidative damage. nih.gov Several studies have demonstrated the antioxidant and free radical scavenging activities of indole derivatives. researchgate.netresearchgate.net
A study on a synthesized dihydropyridine (B1217469) derivative of 5-bromoindole-3-carboxaldehyde (B1265535) showed its antioxidant potential through a DPPH free radical scavenging assay, with an IC50 value of 113.964 ± 0.076 µg/ml. nih.gov Another study on substituted N-hydrazinecarbothioamide indazoles derived from 5-bromo-indole also reported good radical scavenging potential. researchgate.net
Table 2: Antioxidant Activity of an Indole Derivative
| Compound | Assay | IC50 Value | Standard | Reference |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | DPPH free radical scavenging | 113.964 ± 0.076 µg/ml | Ascorbic acid | nih.gov |
Inflammation is a key factor in many chronic diseases. nih.gov Indole derivatives have been shown to possess anti-inflammatory properties by modulating various biochemical pathways involved in inflammation. smolecule.cominformahealthcare.com
Research on novel isatin (B1672199) derivatives, synthesized from substituted isatins including a 5-bromo derivative, has shown significant anti-inflammatory activity in vivo. nih.gov Specifically, the derivative with a 5-bromo substitution exhibited a 63% reduction in carrageenan-induced paw edema, comparable to the standard anti-inflammatory drug indomethacin. nih.gov This suggests that the presence of a bromine atom at the 5-position of the indole ring can contribute to the anti-inflammatory effects of these compounds.
Free Radical Scavenging Activity
Applications in Combating Drug Resistance
The indole scaffold is a critical component in the development of new therapeutic agents, including those designed to overcome drug resistance in cancer and infectious diseases. While direct research on "this compound" in this context is limited, studies on closely related bromoindole derivatives highlight the potential of this chemical motif.
One area of investigation is in overcoming resistance to antibiotics. Bacterial cystathionine (B15957) γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress induced by antibiotics. Inhibiting this enzyme can significantly increase the sensitivity of bacteria to existing antibiotic treatments. nih.gov Researchers have identified derivatives of 6-bromoindole (B116670) as potent and selective inhibitors of bCSE. nih.gov These compounds, when used as potentiators, enhance the efficacy of antibiotics against pathogenic bacteria, including resistant strains. nih.gov
In oncology, drug resistance is a major hurdle. The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases is often implicated in tumor growth and resistance to treatment. Pan-HER inhibitors, which target multiple members of this family, are a promising strategy. A molecular skeleton based on N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine has been identified as an effective foundation for developing both reversible and irreversible pan-HER inhibitors. researchgate.net One compound from this series demonstrated the ability to inhibit HER1 (including resistant mutations like T790M/L858R), HER2, and HER4, positioning it as a significant candidate for overcoming resistance in cancer therapy. researchgate.net
Furthermore, derivatives of 5-bromoindole-2-carboxamide have demonstrated significant antibacterial activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. d-nb.info Some of these synthesized compounds exhibited higher antibacterial activity against E. coli and P. aeruginosa than standard drugs like gentamicin (B1671437) and ciprofloxacin (B1669076), indicating their potential to combat bacteria that are increasingly resistant to conventional treatments. d-nb.info
Table 1: Research Findings on Bromoindole Derivatives in Combating Drug Resistance
| Compound/Derivative Class | Target | Application | Key Finding |
|---|---|---|---|
| 6-Bromoindole Derivatives (e.g., NL1, NL2) | Bacterial Cystathionine γ-Lyase (bCSE) | Antibiotic Potentiation | Act as potentiators to enhance antibiotic effects on pathogenic bacteria. nih.gov |
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | pan-HER (HER1, HER2, HER4) | Cancer Therapy | Serves as an effective molecular skeleton for developing pan-HER inhibitors to treat tumors. researchgate.net |
Role in Other Therapeutic Areas
Derivatives of 5-bromoindole are being explored for their potential in treating cardiovascular diseases. A notable class of compounds is the 1,4-dihydropyridines (DHPs), which are well-known calcium channel blockers used to manage hypertension and angina. nih.govresearchgate.net By incorporating a 5-bromo-1H-indol-3-yl group into the DHP scaffold, researchers have synthesized novel compounds with potential cardiovascular applications. nih.govresearchgate.net
One such compound, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, was synthesized and characterized for its potential biomedical applications. nih.gov The rationale behind this molecular design is to combine the established calcium-modulating effects of the DHP ring with the unique biological properties of the indole nucleus. researchgate.net The presence of the bromoindole moiety is a key structural feature in these investigations. nih.govresearchgate.net
Table 2: 5-Bromoindole Derivatives in Cardiovascular Research
| Compound Name | Compound Class | Therapeutic Target/Application |
|---|---|---|
| Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 1,4-Dihydropyridine (DHP) Analog | Calcium Channel Blockade researchgate.net |
The indole core is a versatile structure found in many biologically active compounds, and its derivatives are being investigated for a wide range of therapeutic benefits, including the management of metabolic disorders such as diabetes. smolecule.com The substitution pattern on the indole ring, including the placement of halogen and amine groups, is crucial for modulating the biological activity. While specific studies on this compound for metabolic disorders are not prominent, the broader class of indole derivatives has shown promise. smolecule.com For example, various indole derivatives have been noted for their potential antidiabetic activities. smolecule.com Research into related structures suggests that the unique electronic properties conferred by the bromine atom and the amine group could make this compound a valuable building block for designing novel agents targeting metabolic pathways.
The development of novel anti-HIV agents is a critical area of medicinal chemistry, and indole-containing compounds have emerged as a significant scaffold in this field. jmchemsci.com The indole nucleus is a key component in several non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has shown that halogenated indoles, in particular, can exhibit potent anti-HIV activity. For instance, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. acs.org
Furthermore, the indazole scaffold, which is structurally related to indole, is present in potent anti-HIV drugs. Lenacapavir, a powerful capsid inhibitor for treating HIV-1 infections, utilizes 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate in its synthesis. mdpi.com This highlights the importance of the bromo-heterocyclic fragment in the design of modern antiviral therapeutics. The proven utility of bromo-substituted heterocyclic compounds like indoles and indazoles in targeting different stages of the HIV life cycle suggests that this compound could serve as a valuable starting material for the synthesis of new anti-HIV agents. jmchemsci.commdpi.com
Table 3: Bromo-Heterocyclic Compounds in Anti-HIV Research
| Compound/Intermediate | Class | Mechanism of Action/Use |
|---|---|---|
| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide | Indole Derivative (NNRTI) | Inhibition of HIV-1 Reverse Transcriptase acs.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Gentamicin |
| Ciprofloxacin |
| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine |
| Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide |
| 7-Bromo-4-chloro-1H-indazol-3-amine |
Future Perspectives and Emerging Research Areas
Design and Synthesis of Novel 5-bromo-1H-indol-7-amine Derivatives with Enhanced Bioactivity
The quest for more potent and selective therapeutic agents is a primary driver in medicinal chemistry. The bromination of natural compounds has been linked to increased biological activity, and this holds true for indole (B1671886) derivatives. beilstein-archives.org For instance, 5-bromobrassinin has demonstrated a better pharmacological profile than its non-brominated counterpart. beilstein-archives.org This highlights the potential for designing novel this compound derivatives with enhanced bioactivity.
Future research will likely focus on the following areas:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound scaffold affect biological activity is crucial. This involves synthesizing a library of derivatives with varied substituents at different positions of the indole ring and evaluating their therapeutic effects. researchgate.net For example, N-1 and C-3 substituted indole derivatives have shown significant biological activity. ajol.info
Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound core with other pharmacophores is a promising strategy. ajol.info This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance. researchgate.net
Computational Modeling: In silico methods, such as molecular docking and dynamic simulations, will play an increasingly important role in the rational design of new derivatives. mdpi.com These techniques can predict the binding affinity and interaction of designed molecules with their biological targets, helping to prioritize the synthesis of the most promising candidates.
A recent study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrated the potential of this approach. The derivative 7d, featuring a 4-(p-chlorophenyl)thiazole moiety, exhibited potent anticancer activity, surpassing that of the reference drug doxorubicin (B1662922) against MCF-7 breast cancer cells. mdpi.com
| Compound | R group on thiazole | IC50 (µM) against MCF-7 cells |
|---|---|---|
| 7c | 4-(p-fluorophenyl) | 7.17 ± 0.94 |
| 7d | 4-(p-chlorophenyl) | 2.93 ± 0.47 |
| Doxorubicin (Reference) | - | 4.30 ± 0.84 |
Targeted Drug Delivery Systems Utilizing Indole Scaffolds
The effectiveness of a drug is not solely dependent on its intrinsic bioactivity but also on its ability to reach the target site in the body at a therapeutic concentration. Targeted drug delivery systems are designed to enhance the therapeutic index of drugs by increasing their accumulation in target tissues while minimizing off-target toxicity. nih.gov The indole scaffold is a versatile platform for the development of such systems. nih.gov
Emerging research in this area includes:
Nanoparticle-Based Formulations: Encapsulating indole-based drugs within nanoparticles, such as those made from chitosan, can protect the drug from degradation, control its release, and facilitate its delivery to specific sites. nih.gov
Prodrug Strategies: Modifying the this compound structure to create a prodrug that is activated only at the target site is another promising approach. This can be achieved by attaching a promoiety that is cleaved by enzymes overexpressed in the target tissue.
Ligand-Targeted Delivery: Functionalizing indole-containing drug carriers with ligands that bind to receptors specifically expressed on the surface of target cells can significantly enhance the specificity of drug delivery.
The development of advanced drug delivery systems for indole-based drugs is expected to improve their bioavailability and therapeutic efficacy, making them more effective in clinical applications. nih.govresearchgate.net
Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize the environmental impact of chemical processes. colab.ws The synthesis of indole derivatives, including this compound, is an area where green chemistry can have a significant positive effect. tandfonline.com
Key areas of focus for the sustainable synthesis of indole derivatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695), is a primary goal. nih.gov
Catalyst Development: The use of reusable and highly efficient catalysts, such as nanocatalysts, can reduce waste and improve the atom economy of reactions. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net
One-Pot Multicomponent Reactions: Designing synthetic routes that involve multiple bond-forming reactions in a single pot minimizes the need for purification of intermediates, thereby reducing solvent usage and waste generation. nih.gov
A recent study demonstrated a green and regioselective approach for the synthesis of 3-substituted indole derivatives using an indium(III) triflate catalyst in ethanol, highlighting the feasibility of these sustainable principles. nih.gov
Applications in Chemical Biology and Proteomics
The unique properties of the indole scaffold make it a valuable tool for studying biological processes at the molecular level. Functionalized indoles, including derivatives of this compound, have emerging applications in chemical biology and proteomics.
Chemical Probes: Indole-based molecules can be designed as chemical probes to selectively bind to and study the function of specific proteins or enzymes. nih.gov The bromine atom in this compound can serve as a handle for further functionalization, allowing for the attachment of reporter groups such as fluorescent dyes or affinity tags.
Proteomics: In proteomics, indole-containing probes can be used to identify and quantify proteins in complex biological samples. For example, the "BromoTag" system, a "bump-and-hole"–PROTAC system, utilizes a tagged protein that can be selectively degraded by a specifically designed molecule, allowing for the study of protein function. acs.org
Bioorthogonal Chemistry: The development of bioorthogonal reactions involving indole derivatives allows for the study of biological processes in their native environment without interfering with cellular functions.
The application of this compound and its derivatives in these fields will provide valuable insights into disease mechanisms and aid in the discovery of new drug targets.
Advanced Spectroscopic Techniques for In Situ Analysis of Reactions
The ability to monitor chemical reactions in real-time provides crucial information for optimizing reaction conditions and understanding reaction mechanisms. Advanced spectroscopic techniques are being increasingly employed for the in situ analysis of reactions involving indole derivatives.
NMR Spectroscopy: In situ NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products as a reaction progresses. acs.org This technique was used to study the photoswitching behavior of 5-phenylazopyrimidines. acs.org
Mass Spectrometry: Real-time mass spectrometry techniques, such as ESI-MS, can be used to monitor the formation of products and byproducts in a reaction mixture. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about the final products and can offer insights into the stereochemistry of a reaction. mdpi.com
The application of these advanced analytical methods to the synthesis and reactions of this compound derivatives will facilitate the development of more efficient and selective synthetic methodologies.
Q & A
Q. Purity validation :
- Chromatography : HPLC or GC-MS to assess chemical homogeneity.
- Spectroscopy : H/C NMR for structural confirmation and impurity detection .
- Elemental analysis : To verify stoichiometric composition.
Advanced: How can researchers address contradictions in reported bioactivity data for this compound across independent studies?
Answer:
Discrepancies may arise from variations in experimental design, assay conditions, or compound purity. Methodological approaches to resolve contradictions include:
- Meta-analysis : Systematically compare protocols (e.g., cell lines, concentrations, controls) across studies to identify confounding variables .
- Dose-response replication : Re-test the compound under standardized conditions (e.g., IC assays with triplicate measurements) .
- Structural verification : Confirm batch purity via X-ray crystallography (using SHELX or WinGX for refinement) to rule out polymorphic or stereochemical inconsistencies .
Basic: What crystallographic tools are most effective for resolving the molecular structure of this compound and its derivatives?
Answer:
- Data collection : High-resolution single-crystal X-ray diffraction (SC-XRD) is preferred.
- Software :
- Validation : Check for R-factor convergence (<5%), Fourier residual maps, and CIF-deposition (e.g., CCDC-2191474) to ensure reproducibility .
Advanced: How can the bromo substituent’s electronic effects on this compound’s pharmacological activity be systematically investigated?
Answer:
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with halogen substitutions (e.g., Cl, I) or deletion of Br to compare bioactivity .
- Computational modeling :
- Experimental validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition, receptor binding) .
Basic: What analytical techniques are critical for characterizing intermediates during the synthesis of this compound?
Answer:
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- FT-IR spectroscopy : Identify functional groups (e.g., N-H stretch in amines at ~3300 cm).
- Melting point analysis : Assess consistency with literature values to detect impurities .
Advanced: How can researchers design robust assays to evaluate the compound’s potential as a kinase inhibitor?
Answer:
- Kinase selectivity profiling : Use panels (e.g., Eurofins KinaseProfiler™) to test against 50+ kinases at 1 µM concentration .
- Cellular assays : Measure downstream signaling (e.g., phosphorylation via Western blot) in disease-relevant cell lines.
- Crystallographic studies : Co-crystallize this compound with target kinases (e.g., PERK) to map binding interactions .
Basic: What precautions are necessary to ensure stability of this compound during storage?
Answer:
- Storage conditions : -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation.
- Light sensitivity : Use amber vials to avoid photodegradation.
- Purity monitoring : Periodic NMR/HPLC checks to detect decomposition .
Advanced: How can mixed-methods research improve understanding of the compound’s mechanism of action?
Answer:
- Triangulation : Combine quantitative data (e.g., IC values) with qualitative insights (e.g., confocal microscopy of cellular localization) .
- High-throughput screening (HTS) : Pair with transcriptomics/proteomics to identify off-target effects .
- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility, as emphasized in open-data initiatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
